N-nitropyridin-2-amine chemical properties and structure
N-nitropyridin-2-amine chemical properties and structure
An In-depth Technical Guide to N-Nitropyridin-2-amine: Structure, Properties, and Synthetic Applications
Abstract
N-nitropyridin-2-amine, more systematically known as 2-nitraminopyridine, is a pivotal chemical intermediate whose utility in pharmaceutical and agrochemical research is underscored by its unique structural and reactive characteristics. This guide provides an in-depth exploration of its molecular structure, with a particular focus on the governing principle of its chemistry: tautomerism. We will dissect its physicochemical and spectroscopic properties, detail its synthesis and key reactions, and discuss its applications and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile compound.
Molecular Structure: The Centrality of Tautomerism
The chemical behavior of 2-nitraminopyridine is fundamentally dictated by the mobility of the amino proton, leading to a tautomeric equilibrium between two forms: the nitramino (IA) and the nitrimino (IB) forms[1]. This phenomenon is crucial for understanding its reactivity and spectroscopic properties.
The acidic character of the hydrogen atom on the amino group facilitates its transfer, allowing the molecule to exist as a dynamic equilibrium of these two structures. The existence of both forms has been confirmed through alkylation experiments; methylation with diazomethane, for instance, yields methyl derivatives of both the nitramino and nitrimino tautomers[1].
Caption: Tautomeric equilibrium of 2-nitraminopyridine.
Further stability is conferred by resonance within each tautomeric form. 15N NMR spectroscopy has been identified as a key analytical tool for determining the favored tautomer in solution, with the chemical shift of the nitro group's nitrogen atom providing significant insight[2].
Physicochemical and Spectroscopic Profile
2-Nitraminopyridine and its isomers are generally yellow crystalline solids[3][4]. A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O₂ | [5][6] |
| Molecular Weight | 139.11 g/mol | [5][6] |
| Appearance | Yellow crystalline powder | [3][4] |
| Melting Point | 163-165 °C (for isomer 2-amino-3-nitropyridine) | [7] |
| Solubility | Sparingly soluble in water (1.6 g/L); Soluble in ethanol and chloroform | [3][4] |
| pKa (Predicted) | 2.82 ± 0.13 (for isomer 2-amino-5-nitropyridine) | [4] |
| Topological Polar Surface Area | 84.7 Ų | [5][8] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
Spectroscopic Data: Spectroscopic analysis is essential for the characterization of 2-nitraminopyridine. The National Institute of Standards and Technology (NIST) provides reference spectra, including IR, Mass Spectrum (Electron Ionization), and UV/Visible data for its isomer, 2-amino-5-nitropyridine, which serves as a valuable comparison point[6][10].
Chemical Properties and Reactivity
The reactivity of 2-nitraminopyridine is a direct consequence of its structure, featuring a pyridine ring, an acidic nitramino group, and a basic nitrogen atom within the aromatic ring.
Acidity and Basicity
The molecule exhibits dual chemical nature.
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Acidity: The proton on the nitramino group is acidic, enabling the formation of salts and driving the tautomerism discussed previously[1]. The gas-phase deprotonation enthalpy has been measured, providing a quantitative value for its acidity[11].
-
Basicity: Like most amines, the lone pair of electrons on the pyridine ring nitrogen allows it to act as a base[12][13]. However, the basicity is significantly reduced by the presence of the strongly electron-withdrawing nitro group, which pulls electron density away from the ring[14][15]. The nitrogen atom is sp² hybridized, and its lone pair is held closer to the nucleus compared to sp³ hybridized alkyl amines, further decreasing basicity[15][16].
Acid-Catalyzed Rearrangement
One of the most significant reactions of 2-nitraminopyridine is its rearrangement in the presence of concentrated sulfuric acid. This reaction yields a mixture of its isomers, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine[1][17]. This rearrangement is a critical pathway for the synthesis of these valuable isomers and proceeds via the migration of the nitro group from the exocyclic nitrogen to the pyridine ring.
Role as a Synthetic Precursor
The true value of 2-nitraminopyridine and its isomers in research and development lies in their role as versatile building blocks. The presence of the nitro and amino groups on the pyridine scaffold allows for a wide range of chemical transformations. They are extensively used as intermediates in the synthesis of:
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Pharmaceuticals: Including antitumor, antiviral, anti-inflammatory, and anti-HIV agents[3][18][19][20].
-
Agrochemicals: For the manufacture of herbicides, fungicides, and insecticides[3][18][20].
-
Azo Dyes: Serving as starting materials for various coloring agents[3].
-
Coordination Complexes: The pyridine nitrogen can act as a ligand for metal ions, leading to the formation of bioactive coordination compounds[21].
Experimental Protocol: Synthesis of 2-Nitraminopyridine
The standard synthesis of 2-nitraminopyridine involves the direct nitration of 2-aminopyridine. The following protocol is a representative method based on established literature[1][17][22][23].
Rationale
The nitration of an aromatic amine requires potent nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic and must be carefully controlled to prevent over-nitration and decomposition. The initial product is the N-nitro intermediate, which can then be used directly or rearranged as needed.
Workflow Diagram
Caption: Workflow for the synthesis of N-nitropyridin-2-amine.
Step-by-Step Methodology
-
Preparation: In a reaction vessel equipped with a magnetic stirrer and placed in an ice-salt bath, add 2-aminopyridine (0.2 mol) to 1,2-dichloroethane (75.3 g) and stir until dissolved[22].
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise to the reaction vessel over 60-90 minutes, ensuring the internal temperature is maintained below 10°C[22]. The solution will change color from light yellow to wine red[22].
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C for 10 hours for the synthesis of the 5-nitro isomer) to ensure complete conversion[22].
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the product.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the crude product with several portions of cold water until the filtrate is neutral (pH ~7). Further purification can be achieved by recrystallization from a suitable solvent like ethanol. Dry the purified product under vacuum to yield 2-nitraminopyridine or its rearranged isomers depending on the reaction conditions[1].
Safety and Handling
N-nitropyridin-2-amine and its isomers are hazardous chemicals that must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, serious eye, and respiratory irritation[24][25][26].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[24][25][27].
-
Handling: Avoid breathing dust, vapor, or mist. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[24][25].
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents and other incompatible materials[24][27].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[24].
Conclusion
N-nitropyridin-2-amine is a compound of significant academic and industrial interest. Its chemistry is elegantly governed by the principles of tautomerism, which dictates its structural and reactive properties. As a versatile synthetic intermediate, it provides access to a vast array of complex heterocyclic molecules, positioning it as a cornerstone in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this valuable chemical building block.
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N-nitropyridin-2-amine
[
2-Amino-3-nitropyridine
